Cas no 721413-47-4 (3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

3-メトキシ-4-(3-メチルブト-3-エン-1-イル)オキシベンズアルデヒドは、芳香族アルデヒド化合物の一種であり、ベンゼン環にメトキシ基と3-メチルブト-3-エン-1-イルオキシ基が置換した構造を有します。この化合物は、特有の香気特性を示し、香料やフレーバー産業における中間体としての応用が期待されます。また、反応性の高いアルデヒド基を有することから、有機合成化学において多様な誘導体への変換が可能です。その分子構造は、官能基の配置により選択的な反応が可能で、精密有機合成における有用な構築ブロックとしての価値を有しています。特に、不飽和結合を有する側鎖は、さらなる化学修飾のための反応点として機能します。

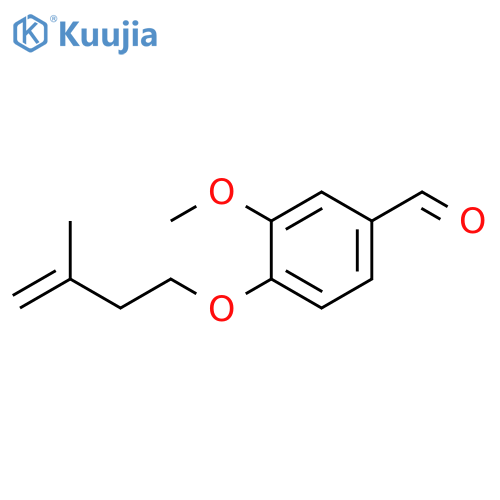

721413-47-4 structure

商品名:3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Z56860235

- 3-methoxy-4-(3-methylbut-3-enoxy)benzaldehyde

- 721413-47-4

- 3-METHOXY-4-[(3-METHYLBUT-3-EN-1-YL)OXY]BENZALDEHYDE

- AKOS008028275

- EN300-26342928

- 3-Methoxy-4-[(3-methyl-3-buten-1-yl)oxy]benzaldehyde

- 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde

-

- インチ: 1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-9H,1,6-7H2,2-3H3

- InChIKey: NISWWLODFKKTLX-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=C(OCCC(C)=C)C(OC)=C1

計算された属性

- せいみつぶんしりょう: 220.109944368g/mol

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.048±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 340.5±32.0 °C(Predicted)

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26342928-0.05g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 0.05g |

$468.0 | 2024-06-18 | |

| Enamine | EN300-26342928-10g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 90% | 10g |

$2393.0 | 2023-09-14 | |

| Enamine | EN300-26342928-0.1g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 0.1g |

$490.0 | 2024-06-18 | |

| Enamine | EN300-26342928-5.0g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 5.0g |

$1614.0 | 2024-06-18 | |

| Enamine | EN300-26342928-10.0g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 10.0g |

$2393.0 | 2024-06-18 | |

| Enamine | EN300-26342928-1.0g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 1.0g |

$557.0 | 2024-06-18 | |

| Enamine | EN300-26342928-0.5g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 0.5g |

$535.0 | 2024-06-18 | |

| Enamine | EN300-26342928-0.25g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 0.25g |

$513.0 | 2024-06-18 | |

| Enamine | EN300-26342928-1g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 90% | 1g |

$557.0 | 2023-09-14 | |

| Enamine | EN300-26342928-2.5g |

3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde |

721413-47-4 | 95% | 2.5g |

$1089.0 | 2024-06-18 |

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

721413-47-4 (3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量